5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring, an azetidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving suitable starting materials.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification and Isolation: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylpyrimidin-2,4-dione: A structurally similar compound with different functional groups.
3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one: Another related compound with variations in the substitution pattern.
Uniqueness
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-11(2)18-9-21(14(10)23)8-13(22)20-6-12(7-20)19-15-16-4-3-5-17-15/h3-5,9,12H,6-8H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKTXQZURDVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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